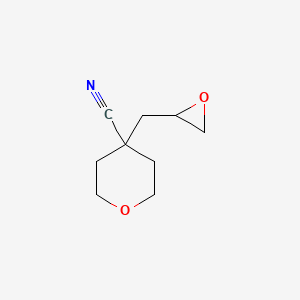
1-(2,3-difluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-difluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, commonly known as DFBNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of DFBNPC is not fully understood. However, studies have suggested that DFBNPC exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. DFBNPC has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DFBNPC has been found to have several biochemical and physiological effects. In vitro studies have shown that DFBNPC induces DNA damage and cell cycle arrest in cancer cells. DFBNPC has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that DFBNPC has a favorable pharmacokinetic profile and can effectively inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DFBNPC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. DFBNPC is also stable under physiological conditions, making it suitable for in vivo studies. However, DFBNPC has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on DFBNPC. One potential direction is to study the synergistic effects of DFBNPC with other anticancer agents. Another direction is to investigate the potential of DFBNPC as a therapeutic agent for other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of DFBNPC and to optimize its pharmacological properties.
In conclusion, DFBNPC is a promising therapeutic agent that has shown significant potential in scientific research applications. Its potent anticancer activity and inhibitory effects on inflammation make it an attractive candidate for further investigation. While there are some limitations to its use in lab experiments, DFBNPC's favorable pharmacokinetic profile and stability under physiological conditions make it a valuable tool for scientific research.
Méthodes De Synthèse
DFBNPC can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzylamine with ethyl 2-nitroacrylate to form the intermediate 1-(2,3-difluorobenzyl)-3-nitroprop-2-en-1-ol. This intermediate is then subjected to cyclization with hydrazine hydrate to yield DFBNPC.
Applications De Recherche Scientifique
DFBNPC has shown promising results in various scientific research applications. One such application is in the field of cancer research where DFBNPC has been found to possess potent anticancer activity against a range of cancer cell lines. DFBNPC has also been studied for its potential as an anti-inflammatory agent and has shown significant inhibitory effects on the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O4/c12-8-3-1-2-6(9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKHKLFCULTTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-difluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)

![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)



![2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2789989.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)

![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)
![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2789999.png)